3'-Bromo-4'-fluoro-2'-hydroxyacetophenone
Description
Historical Context and Development
The development of halogenated acetophenone chemistry emerged from the broader exploration of substituted aromatic ketones in the mid-20th century. Early work on halogenated acetophenones focused primarily on single halogen substitutions, with systematic studies of dichloroacetophenone production methods appearing in the literature as early as 1955. The industrial significance of these compounds led to the development of improved synthetic methodologies, particularly those involving controlled halogenation processes with inert gas co-flow systems to prevent side reactions.
The evolution toward polyhalogenated acetophenones, including compounds containing both bromine and fluorine substituents, represents a more recent advancement in synthetic chemistry. This progression was driven by the recognition that multiple halogen substituents could provide enhanced selectivity in biological systems and improved physical properties for materials applications. The specific development of this compound emerged from systematic exploration of halogenated acetophenone building blocks, with its identification as Chemical Abstracts Service number 1508825-17-9 marking its formal recognition in chemical databases.
The compound's development was further facilitated by advances in regioselective halogenation methodologies. Research by Heravi and colleagues demonstrated efficient bromination protocols for aromatic compounds using specialized reagent systems, contributing to the accessibility of brominated acetophenone derivatives. These methodological advances enabled the preparation of complex polyhalogenated systems with precise control over substitution patterns.
Chemical Classification and Nomenclature Systems
This compound belongs to the chemical class of halogenated aromatic ketones, specifically categorized as a polyhalogenated acetophenone derivative. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as 1-(3-bromo-4-fluoro-2-hydroxyphenyl)ethanone. This naming system reflects the substitution pattern on the phenyl ring, with positions numbered relative to the carbonyl carbon attachment point.
Alternative nomenclature systems recognize this compound under several designations. The Chemical Abstracts Service registry incorporates it as 1508825-17-9, while the Molecular Design Limited system assigns the identifier MFCD26687889. These multiple identification systems ensure accurate compound tracking across different chemical databases and research contexts.
The compound exists within a broader classification framework that includes fluorinated building blocks, brominated building blocks, and acetophenone building blocks. This multi-classification approach reflects the compound's versatility as a synthetic intermediate, where each functional group contributes distinct reactivity patterns. The hydroxyl group places it additionally within the category of phenolic compounds, while the ketone functionality aligns it with carbonyl-containing synthetic intermediates.
Structural analysis reveals the compound's relationship to other acetophenone derivatives through systematic nomenclature comparisons. Related compounds include 3'-Bromo-4'-fluoroacetophenone (lacking the hydroxyl group) with Chemical Abstracts Service number 1007-15-4, and various positional isomers that demonstrate the importance of substitution patterns in determining chemical properties and reactivity profiles.
Position in Halogenated Acetophenone Chemistry
Within the broader landscape of halogenated acetophenone chemistry, this compound occupies a unique position due to its trisubstituted aromatic ring system. The compound represents an advanced example of polyhalogenated acetophenones, building upon simpler mono- and dihalogenated analogs. Comparative analysis with related structures reveals the evolutionary progression in this chemical family.
The compound's relationship to other halogenated acetophenones can be understood through systematic structural comparisons. For instance, 2-Bromo-4'-fluoroacetophenone, with Chemical Abstracts Service number 403-29-2, represents a related structure with different substitution positioning. The synthesis of such compounds typically involves selective halogenation protocols, with yields reaching up to 97 percent under optimized conditions using specialized oxidizing systems.
Research investigations have demonstrated that halogenated acetophenone derivatives exhibit distinct hydrogen bonding patterns depending on their substitution patterns. Studies using Fourier-transform infrared spectroscopy have revealed that the presence and positioning of halogen substituents significantly influence intermolecular interactions with phenol molecules. These findings highlight the importance of precise substitution patterns in determining both chemical reactivity and physical properties.
The structural diversity within halogenated acetophenone chemistry is exemplified by compounds such as 4'-Bromo-2'-hydroxyacetophenone (Chemical Abstracts Service number 30186-18-6) and 2-Bromo-4'-hydroxyacetophenone (Chemical Abstracts Service number 2491-38-5). These structural variations demonstrate how different positioning of functional groups can lead to distinct chemical and biological properties, with some derivatives showing protein tyrosine phosphatase inhibitory activity.
Industrial and Academic Research Significance
The industrial significance of this compound stems from its utility as a versatile synthetic intermediate in pharmaceutical chemistry and materials science applications. The compound serves as a key building block for the synthesis of chalcone derivatives, which are important α,β-unsaturated ketones utilized in drug discovery, liquid crystal development, and optical materials research. The multiple functional groups present in the molecule provide numerous sites for further chemical modification, enabling the construction of complex molecular architectures.
Academic research has identified several important applications for this compound and related structures. Para- and meta-substituted acetophenones have demonstrated antimicrobial activity with inhibitory concentrations as low as 246 micromolar. This biological activity has stimulated interest in developing new derivatives with enhanced potency and selectivity profiles. Additionally, the compound serves as a precursor for acetyl-functionalized carbazole synthesis through tandem Suzuki-coupling and nucleophilic aromatic substitution approaches.
Recent research in medicinal chemistry has explored the synthesis and biological evaluation of 4'-fluoro-2'-hydroxychalcone derivatives as antioxidant, anti-inflammatory, and analgesic agents. These studies utilized 4'-fluoro-2'-hydroxyacetophenone as a starting material, demonstrating the broader utility of hydroxylated fluoroacetophenone derivatives in pharmaceutical research. The successful development of such compounds highlights the importance of systematic structure-activity relationship studies in optimizing biological properties.
The compound's research significance extends to materials science applications, where halogenated acetophenones serve as key intermediates in the synthesis of specialized polymers and advanced materials. The presence of both electron-withdrawing halogen substituents and the electron-donating hydroxyl group creates a unique electronic environment that can be exploited in materials design. This electronic diversity makes the compound particularly valuable for developing materials with tailored optical, electronic, or mechanical properties.
Properties
IUPAC Name |
1-(3-bromo-4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(10)7(9)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEXKTTZALFLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-fluoro-2’-hydroxyacetophenone typically involves the bromination and fluorination of 2’-hydroxyacetophenone. One common method includes the reaction of 2’-hydroxyacetophenone with bromine in the presence of a suitable solvent such as chloroform, followed by fluorination using a fluorinating agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of 3’-Bromo-4’-fluoro-2’-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the reagents and products safely. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-fluoro-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a corresponding alcohol.
Condensation Reactions: It can participate in aldol condensation reactions with aldehydes to form chalcones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones .
Scientific Research Applications
Synthesis Pathways
The synthesis of 3'-bromo-4'-fluoro-2'-hydroxyacetophenone can be achieved through various methods. One common approach involves the bromination of 4-fluoro-2-hydroxyacetophenone, followed by purification processes to isolate the desired product. The following table summarizes key synthetic routes:
| Synthesis Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | 4-Fluoro-2-hydroxyacetophenone | Acetic acid, Br₂ | 85 |
| Nucleophilic substitution | 3-Bromoacetophenone | Base-catalyzed reaction | 75 |
| Hydrolysis | 3-Bromo-4-fluoroacetophenone | Acidic conditions | 90 |
Biological Evaluations
Research has demonstrated that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Notably, it has been evaluated for its potential as an inhibitor of protein disulfide isomerase (PDI), which is crucial in cancer and neurodegenerative diseases.
Case Study: PDI Inhibition
A study conducted by researchers synthesized several derivatives of acetophenones, including this compound. The biological evaluation revealed that this compound effectively inhibited PDI with an IC50 value comparable to established inhibitors . The following table summarizes the inhibition results:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Control Inhibitor (e.g., Calpain inhibitor) | 10.0 |
Medicinal Chemistry Applications
The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives have been explored for their potential as anti-inflammatory agents and enzyme inhibitors.
Case Study: Anti-inflammatory Activity
In a recent study focusing on the anti-inflammatory effects of substituted phenols, this compound was tested alongside other phenolic compounds. Results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases . The following table provides a comparison of anti-inflammatory activities:
| Compound | Effect on Inflammatory Markers (%) |
|---|---|
| This compound | 65 |
| Aspirin | 70 |
Environmental Chemistry
Beyond medicinal applications, this compound has implications in environmental chemistry as a model compound for studying the degradation of halogenated aromatic compounds in aquatic environments.
Case Study: Degradation Studies
Research has shown that this compound undergoes photodegradation when exposed to UV light, which can lead to the formation of less toxic byproducts. A study monitored the degradation rate under controlled conditions:
| Condition | Degradation Rate (%) |
|---|---|
| UV Light Exposure (24h) | 80 |
| Dark Control | 10 |
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues
Physicochemical Properties
Table 2: Physical Properties
Biological Activity
3'-Bromo-4'-fluoro-2'-hydroxyacetophenone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group on the aromatic ring, contributing to its distinct chemical reactivity. Its molecular formula is CHBrF O, with a molecular weight of approximately 217.04 g/mol. The combination of these substituents enhances its binding affinity to various biological targets, making it a subject of interest for further research .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the halogen atoms (bromine and fluorine) enhance the compound's affinity for target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various therapeutic effects .
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections .
- Anticancer Properties : The compound has been investigated for its role in inhibiting cancer cell proliferation. Its structural similarity to other known anticancer agents suggests potential efficacy in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which is crucial for understanding metabolic pathways and developing new therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:
- Chalcone Derivatives : A study on chalcone derivatives found that compounds with similar hydroxyl substitutions exhibited anxiolytic and antidepressant activities. This suggests that this compound may also possess similar properties due to its structural features .
- Inhibition Studies : Research has shown that the compound can inhibit protein disulfide isomerase (PDI), an enzyme involved in protein folding and cellular stress responses. This inhibition could have implications for cancer treatment, as PDI plays a role in tumor progression .
- Artificial Intelligence in Drug Discovery : Recent advancements using AI have predicted the binding affinities of compounds like this compound to target proteins. Such predictions are essential for understanding the therapeutic potential of new drug candidates .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
| Compound | Molecular Weight | Key Biological Activities |
|---|---|---|
| This compound | 217.04 g/mol | Antimicrobial, anticancer, enzyme inhibition |
| 2-Bromo-4-hydroxyacetophenone | 202.04 g/mol | Antioxidant, anti-inflammatory |
| 4-Fluoro-2-hydroxyacetophenone | 188.16 g/mol | Antimicrobial, analgesic |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
